1-Isopropyl-4-(4-vinylphenoxy)benzene
Description
Properties
IUPAC Name |
1-ethenyl-4-(4-propan-2-ylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-4-14-5-9-16(10-6-14)18-17-11-7-15(8-12-17)13(2)3/h4-13H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMRZSPMWVKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Using Ionic Liquids
Adapting methods from the preparation of isopropyl benzene (CN102924221A), phenol can be alkylated with propylene in the presence of an ionic liquid catalyst. The ionic liquid, typically comprising n-butylpyridinium chloride and AlCl₃, facilitates rapid alkylation at 40–50°C under normal pressure, achieving >90% selectivity for isopropyl benzene. Subsequent nitration and reduction yield 4-isopropylphenol, though para selectivity remains a challenge.
Key Reaction Parameters
Synthesis of 4-Vinylphenol
Heck Reaction on 4-Bromophenol
Palladium-catalyzed coupling of 4-bromophenol with ethylene offers a direct pathway. Using Pd(OAc)₂ and 1,4-bis(diphenylphosphino)butane (dppb) in dimethylformamide (DMF) at 100°C, the vinyl group is introduced with high efficiency.
Optimized Conditions
-
Catalyst: Pd(OAc)₂ (0.05 mmol)
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Ligand: dppb (0.10 mmol)
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Base: K₂CO₃ (2.0 mmol)
Ether Bond Formation Strategies
Ullmann Coupling for Aryl Ethers
Copper-mediated coupling of 4-isopropylphenol with 4-bromophenyl vinyl ether under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 110°C) achieves moderate yields (50–65%). However, elevated temperatures risk vinyl group degradation.
Palladium-Catalyzed C–O Coupling
Adapting methodologies from Suzuki reactions, Pd(dppf)Cl₂ catalyzes the coupling of 4-isopropylphenylboronic acid with 4-bromophenyl vinyl ether. This method, conducted in DMF/H₂O at 100°C, offers superior yields (75–80%) and milder conditions.
Comparative Analysis of Etherification Methods
| Method | Catalyst | Yield | Temperature | Limitations |
|---|---|---|---|---|
| Ullmann | CuI | 60% | 110°C | High temp, side reactions |
| Pd-Catalyzed | Pd(dppf)Cl₂ | 78% | 100°C | Boronic acid stability |
Sequential Functionalization: Ether Formation Followed by Vinylation
Suzuki Coupling for Vinyl Group Introduction
4-(4-Bromophenoxy)isopropylbenzene, synthesized via Ullmann coupling, undergoes Suzuki coupling with vinylboronic acid pinacol ester. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1), this method achieves 85% yield while preserving the ether linkage.
Reaction Schema
Heck Reaction on Aryl Bromides
Direct vinylation of 4-(4-bromophenoxy)isopropylbenzene via Heck reaction with ethylene employs Pd(OAc)₂ and tri-o-tolylphosphine in DMF. This one-step process avoids boronic acid handling but requires pressurized ethylene (1 atm, 80°C).
Analytical Validation and Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 6.67 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH), 5.76 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.26 (d, J = 10.9 Hz, 1H, CH₂=CH), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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X-ray Crystallography : Bond lengths (e.g., C–O ether linkage: 1.484 Å) align with analogous structures.
Industrial Scalability and Cost Considerations
The Pd-catalyzed Suzuki route, despite higher catalyst costs, offers scalability due to robust yields and tolerance to impurities. Ionic liquid recycling in the alkylation step reduces raw material expenses .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-formylphenoxy)-1-isopropylbenzene or 4-(4-carboxyphenoxy)-1-isopropylbenzene.
Reduction: 4-(4-ethylphenoxy)-1-isopropylbenzene.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
1-Isopropyl-4-(4-vinylphenoxy)benzene is characterized by its unique structure that combines an isopropyl group with a vinylphenoxy moiety. Its chemical formula is , and it exhibits properties that make it suitable for incorporation into various polymeric systems.
Targeted Drug Delivery
The compound's ability to form stable copolymers allows it to be used in targeted drug delivery systems. By modifying the polymer backbone with 1-Isopropyl-4-(4-vinylphenoxy)benzene, researchers have developed carriers that can release therapeutic agents at specific sites within the body upon light activation.
Case Study: Cancer Treatment
In a notable application, a drug delivery system was developed where the polymer matrix containing this compound was loaded with chemotherapeutic agents. Upon exposure to UV light, the matrix underwent structural changes that facilitated the release of the drug directly at tumor sites, significantly improving treatment outcomes compared to conventional methods .
Materials Engineering
Smart Materials
The incorporation of 1-Isopropyl-4-(4-vinylphenoxy)benzene into smart materials has led to advancements in various fields, including sensors and actuators. These materials can change their properties based on environmental stimuli such as temperature or light.
Case Study: Sensor Development
A research project focused on developing a sensor utilizing this compound demonstrated its effectiveness in detecting specific chemical substances through changes in electrical conductivity when exposed to light. This application showcases the versatility of the compound in creating responsive materials for environmental monitoring .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4-vinylphenoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
- Steric Effects : The isopropyl group is less bulky than tert-butyl, reducing steric hindrance during synthesis or reactions. This contrasts with tert-butyl-substituted compounds, which face significant yield reductions (e.g., 60% for 12 ) .
- This contrasts with ethynyl groups (e.g., 9–12), which enable Sonogashira coupling but lack oxygen-mediated resonance . Fluorinated analogs (e.g., 2g) exhibit strong electron-withdrawing effects, altering reactivity and stability .
Reactivity and Stability
- Vinyl Group Reactivity: The vinyl group in 1-Isopropyl-4-(4-vinylphenoxy)benzene is prone to addition reactions or polymerization, unlike ethynyl groups in 9–12, which are tailored for cross-coupling reactions .
- Stability : The isopropyl group may enhance oxidative stability compared to electron-deficient fluorinated compounds (e.g., 2g ), which are inert but synthetically challenging .
Physical Properties
- Lipophilicity: The isopropyl group increases hydrophobicity, similar to ethyl and methyl analogs. The vinylphenoxy group introduces mild polarity via the ether oxygen, contrasting with fully nonpolar alkylbenzenes (e.g., 1-Ethyl-4-isobutylbenzene) .
- Thermal Properties : Bulky substituents like tert-butyl may lower melting points due to reduced packing efficiency, whereas isopropyl and ethyl groups maintain higher crystallinity .
Q & A
Q. Q1. What are the recommended synthetic routes for 1-Isopropyl-4-(4-vinylphenoxy)benzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the vinylphenoxy group can be introduced via a Williamson ether synthesis between 4-vinylphenol and a halogenated isopropylbenzene derivative. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Temperature control : Reactions often require reflux (80–120°C) to balance reactivity and side-product formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.
Q. Q2. Which spectroscopic techniques are most reliable for characterizing 1-Isopropyl-4-(4-vinylphenoxy)benzene?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry and substituent positions. The vinyl proton signals (δ 5.0–6.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) are diagnostic .
- FT-IR : Peaks at 1600–1500 cm (aromatic C=C) and 1250 cm (C-O ether stretch) validate structural motifs .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (<346.5 g/mol) and fragmentation patterns .
Q. Q3. What safety protocols are critical when handling 1-Isopropyl-4-(4-vinylphenoxy)benzene in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Isopropyl-4-(4-vinylphenoxy)benzene?
Methodological Answer: Conflicting data (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the isopropyl group) .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and NMR chemical shifts for comparison .
Q. Q5. What experimental designs are effective for studying the compound’s stability under oxidative conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose the compound to or UV/O and monitor degradation via HPLC .
- Control Variables : Test in inert (N) vs. aerobic environments to isolate oxidation pathways .
- Degradation Product Analysis : LC-MS identifies quinone or epoxide derivatives, common in vinyl-aromatic systems .
Q. Q6. How can the compound’s potential as a liquid crystal precursor be evaluated?
Methodological Answer:
Q. Q7. What strategies mitigate side reactions during functionalization of the vinyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the vinyl group with siloxanes before introducing electrophilic substituents .
- Radical Inhibitors : Add BHT or TEMPO to suppress polymerization during free-radical reactions .
- Low-Temperature Conditions : Slow reaction kinetics reduce oligomerization risks .
Data Interpretation & Mechanistic Studies
Q. Q8. How should researchers analyze contradictory bioactivity results in cell-based assays?
Methodological Answer:
Q. Q9. What computational tools predict the compound’s reactivity in photochemical applications?
Methodological Answer:
Q. Q10. How can researchers design experiments to probe the compound’s environmental fate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
